10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core, a carboxamide group, and bis(2-hydroxyethyl) and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- typically involves multiple steps, starting from phenothiazine. The process includes:
Nitration: Phenothiazine is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Carboxylation: The amines are then carboxylated to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- involves its interaction with various molecular targets. It can intercalate into DNA, inhibit enzyme activity, and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-: Lacks the methoxy group.
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro-: Contains a chloro group instead of a methoxy group.
Uniqueness
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
65240-95-1 |
---|---|
Molecular Formula |
C18H20N2O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-24-13-6-7-17-15(12-13)20(14-4-2-3-5-16(14)25-17)18(23)19(8-10-21)9-11-22/h2-7,12,21-22H,8-11H2,1H3 |
InChI Key |
WLESVNDWWZSANB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.